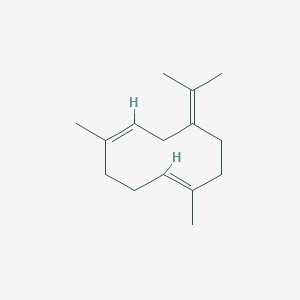

(1E,4Z)-germacrene B

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1E,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9- |

Clave InChI |

GXEGJTGWYVZSNR-JEKCHIPQSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C\CC(=C(C)C)CC1)/C |

SMILES canónico |

CC1=CCCC(=CCC(=C(C)C)CC1)C |

Origen del producto |

United States |

Chemical Structure and Properties

(1E,4Z)-Germacrene B has the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol nih.gov. Its structure contains a 10-membered ring with specific double bond configurations at positions 1 and 4 (E and Z, respectively) and an isopropylidene group nih.gov. The compound is classified as a lipid, specifically within the prenol lipids, isoprenoids, and C15 isoprenoids (sesquiterpenes) nih.govnih.gov.

Key computed properties of this compound include a monoisotopic mass of 204.187800766 Da and an XLogP3 of 4.1 nih.govnih.gov. It is estimated to have very low water solubility thegoodscentscompany.com.

Natural Occurrence and Biosynthesis

(1E,4Z)-Germacrene B has been reported in several plant species, including Satureja cuneifolia, Lonicera japonica, and Ocimum kilimandscharicum nih.gov. It is also found in the essential oils of plants like Parentucellia latifolia, where it can be a major component researchgate.net. Other plant sources include Juniperus sibirica thegoodscentscompany.com.

Biosynthetically, sesquiterpenes like germacrene B are derived from the acyclic precursor farnesyl diphosphate (B83284) (FPP) researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov. Terpene synthases catalyze the cyclization of FPP through a series of reactions initiated by the abstraction of diphosphate, leading to cationic intermediates that undergo further cyclizations or rearrangements researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov. Germacrene B synthases have been identified in species like Solanum habrochaites and Cannabis sativa researchgate.netbeilstein-journals.org. Germacrene B can also be a minor product of other germacrene synthases researchgate.netbeilstein-journals.org.

Germacrene B serves as a crucial intermediate in the biosynthesis of eudesmane (B1671778) and guaiane (B1240927) sesquiterpenes researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov. Upon reprotonation, germacrene B can undergo further cyclizations to form the bicyclic skeletons characteristic of these compound classes researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov.

Significance in Chemical Ecology and Biosciences

(1E,4Z)-Germacrene B, as a volatile sesquiterpene, plays a role in the chemical interactions between plants and their environment. Sesquiterpenes, including germacrene B, are known to function in plant defense mechanisms and can influence interactions with insects, sometimes acting as attractants or deterrents ontosight.aicymitquimica.comnp-mrd.org.

Research has explored the biological activities associated with germacrene B and essential oils containing it. These activities can include antimicrobial effects against certain bacteria and fungi ontosight.aicymitquimica.comscielo.brresearchgate.netnih.gov. For instance, essential oils rich in germacrene B have demonstrated activity against microorganisms like Bacillus subtilis, Staphylococcus aureus, and Proteus vulgaris researchgate.net. Insecticidal properties have also been attributed to germacrene B ontosight.aicymitquimica.com.

The specific stereochemistry of germacrene B isomers can influence their biological roles and chemical behavior. For example, while germacrene B can rearrange to γ-elemene upon heating, other germacrene isomers rearrange to different elemene isomers mdpi.com. This highlights the importance of the precise structural configuration in determining the compound's fate and function in biological and environmental contexts.

Research Findings and Trajectories

Isoprenoid Pathway Precursors

In plants, IPP and DMAPP are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govcaister.com

The MVA pathway is primarily located in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. nih.govcaister.comoup.com This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, which is considered a key regulatory step in the pathway. nih.govwikipedia.org Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP and DMAPP. nih.gov Studies using labeled precursors have confirmed the contribution of the MVA pathway to sesquiterpene biosynthesis in various plants. nih.govpnas.orgresearchgate.net

The MEP pathway operates in the plastids of plant cells and is the main source of precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. caister.comrsc.org While initially thought to exclusively produce these compounds, evidence suggests that the MEP pathway can also contribute to sesquiterpene biosynthesis in some plant species or tissues, although the MVA pathway is generally considered the dominant route for sesquiterpenes. caister.comoup.comresearchgate.net This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate, which is then converted through a series of enzymatic steps to IPP and DMAPP. wikipedia.orgjapsonline.comwikipedia.org

The IPP and DMAPP produced by both pathways are ultimately condensed by prenyltransferases, such as farnesyl diphosphate (B83284) synthase (FPPS), to form FPP, the direct precursor for germacrene B and other sesquiterpenes. wikipedia.orgmetabolomicsworkbench.orgnih.gov

Mevalonate (MVA) Pathway

Germacrene Synthase Enzymes

Germacrene B is synthesized from FPP through the action of specific sesquiterpene synthases, often referred to as germacrene B synthases. These enzymes catalyze the cyclization of the linear FPP molecule into the macrocyclic germacrene B structure. wikipedia.orgqmul.ac.uknih.gov

Numerous sesquiterpene synthases have been identified and characterized from various plant species. These enzymes belong to a large family of terpene synthases that catalyze the cyclization of isoprenoid precursors into diverse cyclic structures. d-nb.infopnas.org Germacrene B synthases have been reported in plants like Solanum habrochaites and Cannabis sativa. nih.gov Characterization studies involve isolating and purifying the enzyme, determining its substrate specificity (e.g., FPP), and analyzing the reaction products using techniques like GC-MS. pnas.orgnih.gov For instance, a germacrene C synthase from Lycopersicon esculentum was found to produce germacrene C as the main product, along with smaller amounts of germacrene A, B, and D. pnas.org

The genes encoding germacrene synthases and other enzymes in the isoprenoid biosynthetic pathways are subject to complex regulation, which can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. oup.commdpi.com Studies have investigated the expression patterns of germacrene synthase genes in different plant tissues, such as leaves and roots. nih.govmdpi.com For example, germacrene A synthase transcripts were found to be highly expressed in vascular parenchyma cells neighboring laticifers in lettuce. mdpi.com Regulation can occur at the transcriptional level, influencing the amount of enzyme produced. Overexpression or silencing of genes involved in the MVA pathway and germacrene synthesis has been shown to affect the production of sesquiterpenes in engineered organisms. nih.govresearchgate.netresearchgate.net

Identification and Characterization of Sesquiterpene Synthases

Stereospecificity and Chemoenzymatic Transformations

The cyclization of FPP by germacrene synthases is a stereospecific process, leading to the formation of specific germacrene isomers, such as this compound, with defined double bond geometries and sometimes chiral centers. nih.govbeilstein-journals.org The stereochemical outcome of the reaction is determined by the active site architecture of the enzyme, which precisely controls the folding of the FPP substrate and the subsequent cyclization and proton abstraction steps. beilstein-journals.orgd-nb.info

Chemoenzymatic approaches have been employed to synthesize germacrene analogues and study the mechanisms of terpene synthases. core.ac.uknih.govcardiff.ac.uk These methods combine chemical synthesis of modified FPP substrates with enzymatic transformations catalyzed by germacrene synthases. This allows for the production of novel germacrene derivatives and provides insights into the enzyme's substrate promiscuity and reaction mechanisms. nih.govcardiff.ac.ukresearchgate.net For example, modified FPP analogues have been used as substrates for germacrene A and D synthases to generate a library of non-natural germacrenes. cardiff.ac.ukrsc.org

Metabolic Flux and Regulation of this compound Production

The production levels of this compound, like other specialized metabolites, are influenced by the metabolic flux through the upstream mevalonate (MVA) pathway and the regulation of the dedicated germacrene B synthase enzyme.

Metabolic Flux:

The availability of the precursor FPP is a primary factor determining the potential for germacrene B production mdpi.com. Strategies to enhance FPP supply have been explored in heterologous expression systems, such as Saccharomyces cerevisiae and Escherichia coli, to improve the yield of sesquiterpenes like germacrene A (a related germacrane) mdpi.comnih.govresearchgate.net. Overexpression of key genes in the MVA pathway, such as truncated HMG-CoA reductase (tHMGR) and farnesyl diphosphate synthase (FPS), has been shown to increase the intracellular FPP pool, thereby redirecting metabolic flux towards sesquiterpene synthesis mdpi.comnih.gov.

Studies in engineered yeast strains have demonstrated that manipulating the MVA pathway through overexpression, deletion, and repression of pathway genes and regulators can significantly impact the accumulation of FPP-derived products. For instance, enhanced germacrene-A synthesis was observed upon improving FPP synthesis by redirecting MVA-pathway flow mdpi.com. Similarly, introducing a heterogeneous MVA pathway in E. coli to enrich the FPP pool resulted in a significant improvement in germacrene A production nih.gov.

In some cases, inhibiting competing pathways that utilize FPP, such as the squalene (B77637) synthesis pathway, can further enhance the metabolic flux towards sesquiterpene production nih.gov.

Regulation of Production:

The regulation of this compound production occurs at multiple levels, including the expression and activity of germacrene B synthase and the influence of environmental factors and signaling molecules.

Enzyme Regulation: The activity of germacrene B synthase, the enzyme directly responsible for converting FPP to germacrene B, is a key regulatory point. While specific details on the regulation of this compound synthase are less extensively documented compared to other terpene synthases like germacrene A synthase, general mechanisms of terpene synthase regulation apply. These can include transcriptional regulation of the synthase gene, post-translational modifications of the enzyme, and feedback inhibition by the end-product or pathway intermediates. Protein engineering of terpene synthases has also been explored to enhance catalytic efficiency and product specificity researchgate.net.

Signaling Molecules: Plant hormones and other signaling molecules, such as jasmonic acid (JA) and methyl jasmonate (MeJa), are known to regulate the expression of genes involved in terpene biosynthesis, often in response to herbivory or pathogen attack mdpi.com. While research specifically on the induction of this compound by these signals is limited in the provided context, studies on related germacrenes like germacrene D and germacrene A indicate that these compounds can be part of a plant's defense response regulated by such molecules mdpi.combiorxiv.org.

Research findings in engineered microorganisms provide insights into potential regulatory strategies that could be relevant to understanding or manipulating germacrene B production. For instance, optimizing the endogenous MVA pathway, inhibiting competing pathways, and expressing the germacrene A synthase gene in multiple copies have been shown to maximize the metabolic flux towards germacrene A production in Yarrowia lipolytica nih.gov.

The intricate interplay between the availability of FPP, the catalytic activity and regulation of germacrene B synthase, and the influence of environmental and signaling factors collectively determines the metabolic flux and ultimately the production levels of this compound in biological systems.

Data Table Examples (Illustrative based on search findings on related germacrenes and terpene biosynthesis):

While specific quantitative data solely for this compound metabolic flux and regulation is not explicitly detailed in the provided search results, the findings on related germacrenes and general terpene metabolic engineering can be used to illustrate the types of data relevant to this section.

Table 1: Effect of MVA Pathway Engineering on Sesquiterpene Production in Engineered Microorganisms

| Engineered Strain Characteristic | Precursor (FPP) Level | Sesquiterpene (e.g., Germacrene A) Titer | Fold Increase (vs. Wild Type) | Source |

| Wild Type | Baseline | Baseline | 1.0 | Based on mdpi.com |

| Overexpression of MVA pathway genes | Increased | Increased | >1.0 | Based on mdpi.com |

| Heterogeneous MVA pathway introduction | Significantly Increased | Significantly Increased | ~3.0 | Based on nih.gov |

| MVA pathway optimization, competing pathway inhibition, gene copy | Maximized | Maximized | Substantial | Based on nih.gov |

Note: This table is illustrative, based on findings related to germacrene A and general sesquiterpene production in engineered systems, as direct quantitative data for this compound in these specific contexts was not found.

Table 2: Influence of Environmental Factors on Terpene Accumulation in Plants

| Plant Species / Compound (Example) | Environmental Factor | Effect on Terpene Accumulation | Source |

| Norway Spruce Needles / Sesquiterpenes | Altitude | Decreased with increasing altitude mdpi.com | mdpi.com |

| Norway Spruce Needles / Sesquiterpenes | Season (Autumn vs. Summer) | Increased in autumn (upper canopy) mdpi.com | mdpi.com |

| Rosemary / Essential Oil | Harvesting Time | Affected by time of day researchgate.net | researchgate.net |

| Rosemary / Essential Oil | Drying Method | Affected by drying method researchgate.net | researchgate.net |

Note: This table includes examples based on related terpenes and general plant studies, illustrating the impact of environmental factors on terpene accumulation.

These tables exemplify how data on precursor availability, genetic manipulation of biosynthetic pathways, and environmental conditions are crucial for understanding and optimizing the metabolic flux and regulation of sesquiterpene production, including potentially this compound.

Advanced Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are indispensable tools for determining the structure of organic molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information crucial for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful technique for determining the carbon-carbon and carbon-hydrogen framework of a molecule and understanding the spatial relationships between atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are vital for the structural elucidation of complex molecules like this compound.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum are used to identify different proton groups (e.g., methyl, methylene, vinylic, allylic protons).

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the ¹³C signals are indicative of the hybridization state and electronic environment of each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in classifying carbon atoms as methyl, methylene, methine, or quaternary carbons mdpi.com.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity and long-range coupling information. COSY reveals proton-proton couplings through bonds, allowing the tracing of spin systems. HSQC correlates proton and carbon signals that are directly bonded. HMBC reveals correlations between protons and carbons separated by multiple bonds, which is particularly useful for establishing connectivity across quaternary carbons and identifying the positions of functional groups and double bonds.

Published ¹H and ¹³C NMR data for germacrene B are available beilstein-journals.org. While specific peak assignments for this compound were not detailed in the provided search results, such data would typically include chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for ¹H NMR, and chemical shifts (δ) in ppm for ¹³C NMR.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in confirming the molecular formula and providing clues about the structure. Electron Ionization (EI) mass spectrometry is commonly used for volatile organic compounds like germacrene B.

The molecular ion peak ([M]⁺•) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₅H₂₄), the molecular ion peak is expected at m/z 204 nih.gov.

Fragmentation analysis in MS involves the study of the ions produced when the molecule breaks apart in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for sesquiterpenes can involve cleavage of carbon-carbon bonds, particularly allylic and vinylic bonds, and rearrangements. For germacrene B, fragmentation could involve the loss of methyl groups (M-15), isopropyl radical (M-43), or other fragments related to the cyclodecadiene ring structure and the double bonds.

Experimental GC-MS data for this compound show characteristic peaks, with the top 5 peaks reported at m/z 41 (99.99%), 120 (95.60%), 93 (82.80%), 53 (71.40%), and 67 (68.30%) nih.gov. These fragment ions provide valuable information for confirming the presence of specific structural features within the molecule.

Conformational Analysis and Dynamics of the Germacrane (B1241064) Skeleton

The 10-membered ring of the germacrane skeleton in this compound is flexible and can adopt multiple conformations. Understanding the conformational preferences and dynamics is crucial for rationalizing its reactivity, biological activity, and spectroscopic properties, particularly NMR data which can be affected by conformational averaging at different temperatures nih.gov.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, such as molecular mechanics, density functional theory (DFT), and ab initio calculations, are powerful tools for exploring the potential energy surface of a molecule and identifying stable conformers and the energy barriers between them mdpi.comacs.org. Molecular mechanics calculations have been used to describe four conformers for germacrene B beilstein-journals.orgbeilstein-journals.org. These calculations can provide relative energies and geometries of different conformers, offering insights into their relative populations at a given temperature.

Molecular dynamics simulations can further explore the dynamic interconversion between conformers over time, providing information about the flexibility of the ring and the rates of conformational exchange. These simulations can help in understanding how the molecule behaves in solution and how its conformation might influence its interactions with other molecules, such as enzymes in biosynthetic pathways researchgate.net.

Experimental Approaches to Conformational Preferences

Experimental techniques can also provide insights into the conformational preferences of this compound. Variable-temperature NMR spectroscopy can be used to study conformational dynamics. At low temperatures, the interconversion between conformers is slowed down on the NMR timescale, allowing the observation of signals for individual conformers. As the temperature is increased, the interconversion becomes faster, leading to broadened signals that eventually coalesce into averaged signals at higher temperatures nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that can provide information about the spatial proximity of protons, even if they are not directly bonded. By observing NOE correlations between protons on different parts of the molecule, the preferred conformation(s) in solution can be inferred nih.govnih.gov. For germacrene-type compounds, NOESY experiments have been used to assign the orientations of methyl groups and understand the ring conformation nih.govnih.gov.

X-ray crystallography, while providing a solid-state structure, can represent one of the low-energy conformers the molecule adopts beilstein-journals.orgacs.org. Comparing the solid-state structure with conformations predicted by computational methods and observed in solution by NMR can provide a comprehensive picture of the conformational landscape.

The flexible nature of the germacrane skeleton and the presence of double bonds with defined stereochemistry contribute to the complex conformational behavior of this compound. This conformational flexibility is also important in its role as a central intermediate in the biosynthesis of various bicyclic sesquiterpenes, as different conformers can lead to the formation of different cyclization products beilstein-journals.orgbeilstein-journals.orgresearchgate.net.

Chromatographic Separation and Purification Techniques

Chromatography plays a vital role in isolating and purifying this compound from other compounds present in a sample matrix.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like germacrene B. GC separates compounds based on their vapor pressure and interaction with the stationary phase of the column. Various detection systems can be coupled with GC to detect and quantify the separated components.

Flame Ionization Detection (FID) is a common and sensitive detection method for hydrocarbons. GC-FID can be used for the quantitative analysis of germacrene B in essential oils and other extracts.

Mass Spectrometry (MS) is a powerful detection system that provides structural information about the separated compounds based on their mass-to-charge ratio (m/z) fragments. GC-MS is extensively used for the identification and quantification of germacrene B. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that aid in its identification nih.gov. For instance, a PubChem entry for this compound (CID 15559495) includes experimental GC-MS data with a list of top fragment peaks and their intensities nih.gov.

It is important to note that germacrene B, like other germacrane sesquiterpenoids, can undergo Cope rearrangement at elevated temperatures, particularly in the heated injection port or on the GC column, leading to the formation of γ-elemene thieme-connect.com. This thermal lability can affect the accuracy of GC analysis if not accounted for thieme-connect.comresearchgate.net. Studies have investigated the thermal instability of germacrenes during GC analysis and the potential for rearrangement products to appear in chromatograms thieme-connect.comresearchgate.net.

GC analysis has been used for the identification and quantification of germacrene B in various essential oils thegoodscentscompany.comscispace.com. For example, germacrene B was identified as a component in the essential oil of Satureja subspicata using GC-MS scispace.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the separation and purification of germacrene B, particularly when dealing with less volatile or thermally labile samples where GC might be problematic. HPLC separates compounds based on their interaction with a liquid mobile phase and a stationary phase.

Normal-phase HPLC using silica (B1680970) columns and nonpolar solvents like hexane (B92381) has been reported for the separation of terpene hydrocarbons, including germacrene B acs.org. This approach can be particularly useful for the preparative separation of heat-labile compounds acs.org. A method using three silica columns in tandem with hexane as the eluent allowed for the semipreparative fractionation of mono- and sesquiterpene hydrocarbon mixtures from lime peel oil, leading to the isolation of germacrene B acs.org.

Reversed-phase HPLC methods, often employing aqueous solvents, have also been reported for separating terpene hydrocarbons acs.org. However, these methods may require additional extraction steps before analysis by techniques like GC-MS acs.org.

HPLC can be coupled with UV-Vis detectors for quantification if the compound has a chromophore that absorbs in the UV-Vis range. For germacrene B, which is a hydrocarbon, UV detection might be less sensitive compared to other methods unless a suitable wavelength is used or the analysis focuses on conjugated systems within the molecule.

Preparative HPLC can be used to obtain purified samples of germacrene B for further structural characterization by techniques like NMR spectroscopy acs.orgmdpi.com.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid chromatographic technique that does not use a solid stationary phase. This minimizes irreversible adsorption and can be advantageous for the separation of labile compounds.

Silver ion complexation CCC has been explored for the separation of sesquiterpenoids, including germacrene isomers mdpi.comresearchgate.net. The addition of metal ions like silver ions to the biphasic solvent system can improve the separation factor for compounds with unsaturated bonds by forming temporary complexes mdpi.comresearchgate.net. While a study specifically focused on separating sesquiterpenoids from germacrene A fermentation broth, including germacrene A and selinene analogues, this technique demonstrates potential for separating germacrene B and its isomers or related compounds mdpi.comresearchgate.net. The solvent system used in one such study was n-hexane-methanol-silver nitrate (B79036) solution mdpi.comresearchgate.net.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive analysis of complex mixtures containing this compound.

GC-MS and GCxGC-MS

As mentioned earlier, GC-MS is a fundamental tool for identifying and quantifying germacrene B in complex samples nih.govscispace.comcore.ac.uk. It provides both retention time information from the GC separation and mass spectral data for identification nih.govscispace.comcore.ac.uk.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to traditional one-dimensional GC-MS lcms.czshimadzu.com. GCxGC separates compounds based on two different stationary phase mechanisms in series, resulting in a much higher peak capacity and improved resolution of coeluting compounds lcms.czshimadzu.com. This is particularly useful for the analysis of complex essential oils and natural extracts where numerous isomers and related compounds may be present alongside germacrene B.

GCxGC-MS can provide a more detailed profile of the volatile components in a sample, allowing for the separation and identification of germacrene B from closely related sesquiterpenes that might coelute in one-dimensional GC lcms.cz. Studies have utilized GCxGC-MS for the analysis of volatile compounds in various matrices, and germacrene B has been identified in such analyses lcms.cz. This technique is valuable for both targeted analysis of germacrene B and untargeted profiling of the complex mixture.

LC-MS/MS and LC-NMR

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or more polar compounds that are not suitable for GC. While germacrene B is a relatively nonpolar hydrocarbon, LC-MS/MS can be applied to the analysis of germacrene B in certain matrices or when analyzing extracts that also contain more polar compounds. LC-MS/MS provides highly sensitive and selective detection by employing multiple stages of mass analysis. Predicted LC-MS/MS spectra for germacrene B are available in databases foodb.ca.

Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a hyphenated technique that combines the separation capability of LC with the structural elucidation power of NMR spectroscopy. LC-NMR allows for the online acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information without the need for preparative isolation. This technique can be very useful for the unambiguous identification of germacrene B and its isomers in complex mixtures, especially when standard reference compounds are not available or when analyzing novel sources. While direct examples of LC-NMR specifically for this compound were not prominently found in the search results, LC-NMR is a general technique applicable to the structural characterization of components in complex natural product extracts, which would include sesquiterpenes like germacrene B. NMR spectroscopy, in general, is a crucial tool for the structural characterization of germacrene B after isolation acs.orgnih.govbeilstein-journals.org.

Quantification Strategies and Calibration Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils and plant extracts. researchgate.netscielo.org.mxcore.ac.uk The separation is achieved by gas chromatography, and the mass spectrometer provides structural information through fragmentation patterns, allowing for identification by comparison with mass spectral libraries. researchgate.netcore.ac.uksciepub.com

Quantification of this compound using GC-MS typically involves the use of calibration curves. These curves are generated by analyzing a series of standard solutions of known concentrations of germacrene B and plotting the detector response (e.g., peak area) against the corresponding concentrations. mdpi.comresearchgate.net Linear regression analysis of these plots is then used to determine the concentration of the analyte in unknown samples. researchgate.net The correlation coefficient (r) is a key parameter used to assess the linearity of the calibration curve. researchgate.net

For accurate quantification, especially in complex biological matrices, internal standards are often employed. An internal standard is a compound added to all samples (standards, blanks, and unknowns) at a known concentration. It should be chemically similar to the analyte but not present in the original sample matrix. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which helps to compensate for variations in sample preparation, injection volume, and instrument performance. While the search results mention the use of internal standards in the context of germacrene D quantification mdpi.com, the principle is directly applicable to this compound.

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in validating quantification methods, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comresearchgate.netctgb.nl These limits are determined through statistical analysis of replicate measurements of samples containing low concentrations of the analyte. mdpi.comresearchgate.net

Other analytical techniques mentioned in the context of germacrenes and volatile compounds include Gas Chromatography-Flame Ionization Detection (GC-FID), often used in conjunction with GC-MS for quantification scielo.org.mxsciepub.comnih.govvjs.ac.vn, and High-Performance Liquid Chromatography (HPLC), which can be used for the separation and isolation of sesquiterpenes, including germacrene B, particularly in prefractionation steps before GC-MS analysis acs.orgnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and can be used to confirm the identity and purity of isolated germacrene B. researchgate.netresearchgate.netpnas.orgnih.gov

Here is a table summarizing typical analytical parameters observed in the analysis of germacrenes, which are applicable to this compound:

| Analytical Technique | Detection Method | Column Type (GC) | Typical Application |

| GC-MS | Mass Spectrometry (EI) | Capillary columns (e.g., DB-5ms, HP-5MS) | Identification and Quantification |

| GC-FID | Flame Ionization Detection | Capillary columns | Quantification |

| HPLC | UV/Vis, Diode Array Detection (DAD) | Normal-phase, Reversed-phase | Separation and Isolation |

| NMR | 1H NMR, 13C NMR | Structural Elucidation |

Sampling and Extraction Protocols from Biological Matrices

This compound has been reported in various biological matrices, primarily plant essential oils. These include species like Satureja cuneifolia, Lonicera japonica, and Ocimum kilimandscharicum. nih.gov Other plant sources where germacrene B or related germacrenes have been found include Campomanesia adamantium core.ac.ukscielo.br, Myrcia alagoensis nih.gov, Angelica keiskei (ashitaba) researchgate.net, Humulus lupulus, Cymbopogon martinii nih.gov, Basilicum polystachyon vjs.ac.vn, Piper aduncum brjac.com.br, Rosa damascena dergipark.org.tr, Anacardium occidentale sciepub.com, and Lycopersicon esculentum (tomato) pnas.org. Germacrenes are also found in insects, often as part of defense secretions or as semiochemicals. diva-portal.orgoup.com

The choice of sampling and extraction protocol is critical for obtaining a representative and uncontaminated sample of this compound from a biological matrix. Common methods for extracting volatile and semi-volatile compounds like germacrene B from plant materials include hydrodistillation and solvent extraction. nih.govvjs.ac.vnpnas.orgscielo.brbrjac.com.brdergipark.org.trthegoodscentscompany.combrieflands.comuitm.edu.myfrontiersin.org

Hydrodistillation involves the boiling of plant material in water, where the essential oils are vaporized with steam and then condensed and collected. scielo.brdergipark.org.trfrontiersin.org Different hydrodistillation times can influence the yield and composition of the extracted essential oil, including the relative proportions of sesquiterpene hydrocarbons like germacrene B. scielo.br

Solvent extraction uses organic solvents to dissolve the target compounds from the biological matrix. thegoodscentscompany.comuitm.edu.myfrontiersin.org The choice of solvent depends on the polarity of the compounds of interest and the matrix. Examples of solvents used in the context of germacrene extraction include hexane, ethyl acetate, chloroform, ethyl ether, and dichloromethane. mdpi.comnih.govbrjac.com.bruitm.edu.my Solvent extraction can be performed at different temperatures, including cold extraction to minimize thermal degradation of labile compounds. pnas.org

Other extraction techniques mentioned in the context of volatile analysis include steam distillation pnas.orgbrieflands.com, simultaneous steam distillation and solvent extraction pnas.org, solid-phase microextraction (SPME) mdpi.comresearchgate.net, dynamic headspace (D-HS) researchgate.net, and vacuum-assisted headspace researchgate.net. SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace above a sample or directly from the matrix. mdpi.comresearchgate.net

Sample preparation protocols often involve collecting fresh or dried plant material mdpi.comnih.gov, crushing or grinding the material brjac.com.br, and then subjecting it to the chosen extraction method. For analysis by GC-MS, the extracted oil or solvent extract may be dried, concentrated, and redissolved in a suitable solvent. sciepub.commdpi.comnih.gov

Challenges in sampling and extraction can include the relatively low concentration of this compound in some matrices, the potential for isomerization or degradation during extraction due to heat or acidic conditions (germacrenes are known to undergo Cope rearrangement, for instance) pnas.orgnih.gov, and the complexity of the biological matrix, which can contain numerous other compounds that may interfere with the analysis. core.ac.uk Careful optimization of extraction parameters, such as temperature, time, and solvent choice, is necessary to maximize the yield and preserve the integrity of this compound.

Here is a table summarizing common extraction methods and matrices for germacrenes:

| Extraction Method | Biological Matrix | Examples of Use (Germacrenes) |

| Hydrodistillation | Plant leaves, flowers, essential oils | Campomanesia adamantium, Myrcia alagoensis, Basilicum polystachyon, Rosa damascena |

| Solvent Extraction | Plant leaves, essential oils, insect secretions | Bursera species, Piper aduncum, Lycopersicon esculentum |

| Steam Distillation | Plant material | Ferula assa-foetida, Lycopersicon esculentum |

| SPME | Wine, potentially other matrices | Wine (for germacrene D) |

Synthetic and Semisynthetic Approaches to 1e,4z Germacrene B and Analogues

Total Synthesis Strategies

Total synthesis of (1E,4Z)-germacrene B typically involves the construction of the 10-membered ring from acyclic precursors, often derived from isoprenoid building blocks.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis for germacrane (B1241064) sesquiterpenes often considers farnesyl diphosphate (B83284) (FPP) as a biological starting point, reflecting its role as the natural precursor. beilstein-journals.orgnih.govbeilstein-journals.orgpnas.org In chemical synthesis, acyclic C15 precursors structurally related to FPP or its hydrolysis product, farnesol (B120207), are frequently employed. A key disconnection involves the macrocyclization step, forming the 10-membered ring. Other disconnections depend on the specific strategy, but often aim to assemble the acyclic precursor through coupling of smaller units, controlling the position and stereochemistry of the double bonds. One approach involves starting from farnesol and transforming it into a cyclization precursor. nih.gov

Cyclization Reactions and Stereoselective Transformations

Various cyclization strategies have been employed in the synthesis of germacrane skeletons. These can involve metal-catalyzed reactions or intramolecular couplings. For instance, some routes to the germacrane skeleton have utilized nickel or chromium reagents for cyclization. nih.gov Achieving the correct (1E,4Z) configuration in germacrene B is crucial and can be challenging due to the flexibility of the 10-membered ring and the potential for isomerization. Stereoselective transformations are required to set the geometry of the double bonds and any chiral centers in germacrene B analogues. While germacrene B itself is achiral in terms of sp3 centers, its planar chirality and conformational flexibility are important considerations. nih.govbeilstein-journals.orgcore.ac.uk The interconversion between conformers of germacrene B is rapid at room temperature. nih.govbeilstein-journals.org

Challenges in Macrocyclic Sesquiterpene Synthesis

The synthesis of macrocyclic sesquiterpenes like this compound is fraught with challenges. Forming the 10-membered ring efficiently can be difficult due to unfavorable entropic factors and potential transannular interactions within the ring transition state. researchgate.netnih.govacs.org The cyclodecadiene core of germacrenes is notoriously unstable, readily undergoing Cope rearrangement to elemene derivatives and acid-catalyzed cyclizations to bicyclic structures such as eudesmanes and guaianes. beilstein-journals.orgnih.govbeilstein-journals.orgbaranlab.orgcore.ac.uknih.govresearchgate.net This lability necessitates mild reaction conditions throughout the synthesis. Controlling the conformation of the flexible ring during cyclization and subsequent transformations is also critical for achieving desired regio- and stereoselectivity. core.ac.uk

Semisynthesis from Natural Precursors

Semisynthetic approaches leverage naturally occurring compounds, often closely related germacranes, as starting materials for the synthesis of this compound and its analogues. This can offer advantages in terms of accessing complex precursors with pre-existing structural features and stereochemistry.

Derivatization of Related Germacranes

One semisynthetic route to germacrene B involves its preparation from germacrone (B1671451), a related sesquiterpene found in nature. This conversion can be achieved through a sequence of reactions starting with reduction of the ketone, followed by acetylation and a reduction step. beilstein-journals.orgnih.govbeilstein-journals.org Other semisynthetic strategies might involve modifying the functional groups or double bond geometries of readily available germacrane derivatives to access the desired this compound structure or its analogues. For example, semisynthesis has been used to prepare germacrene analogues like 8-hydroxy germacrene B from germacrone. nih.govresearchgate.net

Enzymatic and Biocatalytic Transformations

Enzymatic transformations play a crucial role in the biosynthesis of this compound in nature, catalyzed by germacrene B synthase, which converts farnesyl diphosphate (FPP) into germacrene B and diphosphate. beilstein-journals.orgwikipedia.org Germacrene B synthases have been identified in various organisms, including plants like Solanum habrochaites and Cannabis sativa. beilstein-journals.orgnih.govbeilstein-journals.org These enzymes, as well as other terpene synthases, can be utilized in biocatalytic approaches for the production of germacrene B and its analogues. rsc.orgrsc.org

Studies have explored the use of modified FPP analogues as substrates for terpene synthases to chemoenzymatically produce germacrene analogues. rsc.orgcore.ac.ukrsc.org For instance, incubating modified FPP analogues with germacrene A or germacrene D synthases has yielded libraries of alkyl- and fluorine-modified germacrene analogues. core.ac.ukrsc.org Enzyme engineering through site-directed mutagenesis can also alter the product profile of terpene synthases, potentially shifting selectivity towards germacrene B or leading to novel analogues. nih.govrsc.org For example, specific mutations in bacterial selinadiene synthase have been shown to result in germacrene B as the main product. nih.gov

Data Tables

Here are some examples of data that could be presented in interactive tables, based on the search results:

| Precursor | Enzyme/Conditions | Major Product(s) | Notes | Source Index |

| Farnesyl Diphosphate (FPP) | Germacrene B synthase (e.g., from S. habrochaites) | This compound | Natural biosynthesis. beilstein-journals.orgnih.govbeilstein-journals.orgwikipedia.org | 2, 7, 17, 18 |

| Farnesyl Diphosphate (FPP) | Selinadiene synthase (SdS) from S. pristinaespiralis | Selina-4(15)-7(11)-diene | Germacrene B is an intermediate. nih.govbeilstein-journals.org | 7, 18 |

| Farnesyl Diphosphate (FPP) | SdS enzyme variants (e.g., D83E, E159D, W304L) | This compound | Product spectrum shifted towards Germacrene B. nih.gov | 7 |

| Germacrone | Reduction, acetylation, Li/NH3 reduction | This compound | Early chemical synthesis method. beilstein-journals.orgnih.govbeilstein-journals.org | 2, 7, 18 |

| Germacrone | Semisynthetic route | 8-Hydroxy germacrene B | Analogue with modified activity. nih.govresearchgate.net | 15, 19 |

| Modified FDP analogues | Germacrene A synthase / Germacrene D synthase | Modified Germacrene Analogues | Chemoenzymatic synthesis of alkyl- and fluorine- analogues. core.ac.ukrsc.org | 25, 26 |

| Compound Name | IC50 (mM) | Notes | Source Index |

| Germacrone | Higher IC50 | Parent compound. nih.govresearchgate.net | 15, 19 |

| 8-Hydroxy germacrene B | 0.15 ± 0.022 | More potent analogue tested. nih.govresearchgate.net | 15, 19 |

Synthesis of Structurally Related Analogs for Biological Probes

The synthesis of structurally related analogs of this compound (PubChem CID: 5281514) for use as biological probes is a critical area of research aimed at elucidating the molecular mechanisms underlying the biological activities attributed to germacrene B and its derivatives. While this compound itself is a naturally occurring sesquiterpene, understanding its interactions with biological targets often necessitates the creation of modified versions that can serve as tools for detection, visualization, or target identification.

The design and synthesis of biological probes based on natural product scaffolds like germacrene B typically involve incorporating functional handles that enable specific interactions or detection methods. These handles can include reporter groups such as fluorophores for imaging cam.ac.ukmdpi.comnih.gov, affinity tags like biotin (B1667282) for isolation and enrichment mdpi.combiorxiv.org, or bioorthogonal handles like azides or alkynes for "click chemistry" applications mdpi.commdpi.comnih.govwikipedia.orglumiprobe.com. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely utilized strategy due to its high efficiency, selectivity, and biocompatibility, allowing for the conjugation of probes to biomolecules in complex biological environments mdpi.comwikipedia.orglumiprobe.com.

The inherent chemical lability and conformational flexibility of the 10-membered ring system of germacrene B present synthetic challenges when creating stable analogs. However, the diversification of germacrene frameworks has been explored to develop compounds with targeted biological activities, suggesting the potential for incorporating probe functionalities onto this scaffold windows.net. Synthetic strategies for creating germacrene B analogs for biological probes would likely involve selective functionalization of the double bonds or allylic carbons, or modifications of the isopropyl group, while aiming to maintain the core structural features essential for biological recognition.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to interrogate protein activity directly within complex proteomes mdpi.comnih.gov. ABPP probes typically consist of a reactive group that targets an enzyme's active site and a reporter tag for visualization or enrichment mdpi.com. While specific examples of germacrene B-based ABPP probes are not extensively detailed in the readily available literature, the principles of ABPP could be applied. Synthesizing germacrene B analogs with electrophilic warheads positioned to target potential binding sites, coupled with click chemistry handles (azides or alkynes), would allow for subsequent conjugation to fluorescent dyes or biotin for analysis mdpi.com.

The synthesis of fluorescently labeled analogs could involve attaching fluorophores directly or via a linker to a suitable position on the germacrene B skeleton. This requires synthetic routes that can selectively introduce functional groups (e.g., hydroxyl, amine, alkyne) onto the germacrene B scaffold without disrupting the sensitive diene structure or causing unwanted rearrangements. Similarly, incorporating biotin would involve coupling biotin or a biotin handle to a functionalized germacrene B analog.

Research into the structure-activity relationships (SAR) of germacrene derivatives provides valuable insights for probe design nih.gov. By understanding which parts of the molecule are crucial for activity against a particular biological target, synthetic efforts can focus on introducing probe functionalities at positions that are less likely to interfere with target binding. For instance, studies on germacrone derivatives have explored modifications and their impact on insecticidal and acaricidal activity, demonstrating the feasibility of structural variations within this class of compounds nih.gov.

While detailed synthetic protocols specifically for this compound biological probes are not widely reported in the immediate search results, the established methodologies for synthesizing germacrene derivatives and the general strategies employed in chemical biology for probe synthesis provide a strong foundation. Future synthetic efforts in this area are likely to leverage techniques for selective functionalization and the incorporation of bioorthogonal click handles to create sophisticated tools for studying the biological roles of this compound.

The following table summarizes types of functional handles and strategies relevant to the synthesis of biological probes that could be applied to germacrene B analogs:

| Functional Handle/Strategy | Purpose in Biological Probes | Potential Application to Germacrene B Analogs | Relevant Concepts from Literature |

| Alkyne/Azide (Click Handle) | Bioorthogonal conjugation (e.g., with fluorophores, biotin) mdpi.comwikipedia.orglumiprobe.com | Introduction at a suitable position for subsequent click reaction labeling. | Click Chemistry, CuAAC mdpi.comwikipedia.orglumiprobe.com |

| Fluorophore | Direct visualization and imaging cam.ac.ukmdpi.comnih.gov | Direct attachment or via a linker for fluorescent tracking of the analog. | Fluorescent probes cam.ac.ukmdpi.comnih.gov |

| Biotin | Affinity capture and enrichment of targets mdpi.combiorxiv.org | Conjugation for isolating proteins or other biomolecules that bind the analog. | Affinity probes, ABPP mdpi.combiorxiv.org |

| Electrophilic Warhead | Covalent labeling of enzyme active sites mdpi.com | Incorporation to create activity-based probes targeting specific enzymes. | Activity-Based Protein Profiling (ABPP) mdpi.comnih.gov |

| Structural Modifications | Modifying activity/selectivity, site for handle introduction nih.gov | Altering the germacrene scaffold while retaining key binding features. | Structure-Activity Relationship (SAR), Scaffold diversification nih.govwindows.net |

Ecological and Biological Roles of 1e,4z Germacrene B

Involvement in Plant Defense Mechanisms

Plants utilize a variety of strategies to defend against herbivores, and volatile organic compounds like (1E,4Z)-germacrene B are key components of these defenses. cymitquimica.comontosight.ainih.gov

Herbivore-Induced Plant Volatiles (HIPVs)

Herbivore-induced plant volatiles (HIPVs) are emitted by plants in response to insect feeding and play a crucial role in mediating interactions with other organisms. nih.govnih.govfrontiersin.org While germacrene D is more frequently cited as a HIPV involved in attracting natural enemies or repelling herbivores mdpi.comresearchgate.net, sesquiterpenes, including germacrene B, are part of the complex blend of VOCs released upon herbivory. nih.govfrontiersin.org The specific blend of HIPVs, including the presence and concentration of compounds like this compound, can vary depending on the plant species, the developmental stage of the plant, environmental factors, and the species of herbivore. nih.govfrontiersin.orgoup.com

Direct Antifeedant or Repellent Activities

Role in Plant-Plant Interactions

Volatile organic compounds are increasingly recognized for their roles in communication between plants, influencing the behavior and physiology of neighboring plants. nih.govnsf.gov

Allelopathic Effects and Communication

Allelopathy refers to the chemical interactions between plants, which can be either inhibitory or stimulatory. interesjournals.orgfrontiersin.org These interactions are often mediated by the release of allelochemicals, including volatile compounds, into the environment. interesjournals.orgfrontiersin.org While research on the allelopathic effects of germacrene B specifically is not as prevalent as for other plant compounds, sesquiterpene lactones derived from germacrene A (a precursor to germacrene B) have been shown to have phytotoxic properties and inhibit the growth of competing plants. researchgate.net Essential oils containing germacrene B, among other compounds, have been studied for their allelopathic potential. interesjournals.orgresearchgate.net However, in some cases, the volatile components, including germacrene D, of certain plants did not exhibit notable phytotoxicity in allelopathic assays. researchgate.net

Volatile Organic Compound (VOC) Signalling

Plants use VOCs for signaling, both within the plant itself and between plants in a community. nih.govnsf.govmpg.de These signals can prime defenses in undamaged parts of the same plant or in neighboring plants, preparing them for potential herbivore attack. nih.govfrontiersin.org While germacrene D has been implicated in VOC-mediated signaling pathways involving specific plant receptors nsf.gov, the direct signaling role of this compound in plant-plant communication requires further investigation. However, changes in the emission of sesquiterpenes, including germacrene D-4-ol and (E)-β-caryophyllene, have been observed in plants in response to mechanical stimuli, suggesting a role for these compounds in plant responses to environmental cues, which could include signaling to neighboring plants. plos.org The composition of VOCs emitted by a plant can also be influenced by the presence and species composition of neighboring plants, highlighting the complexity of volatile-mediated plant-plant interactions. mpg.de

Interactions with Microorganisms

Plant-emitted volatile organic compounds, including sesquiterpenes like germacrene B, can significantly influence the composition and structure of microbial communities associated with plants, such as those in the phyllosphere (leaf surface) and rhizosphere (soil around roots). nih.govleibniz-gemeinschaft.de These volatile compounds can act as antimicrobial agents or even as carbon sources for certain microorganisms. nih.gov

Antimicrobial Activities Against Plant Pathogens

Essential oils containing germacrene B have demonstrated antimicrobial activity against certain bacteria and fungi. ontosight.aibiosynth.comresearchgate.net This suggests a potential role for germacrene B in plant defense mechanisms against pathogens. cymitquimica.comontosight.ai For instance, essential oils from Ocimum species, which contain germacrene B, have been evaluated for activity against bacterial and fungal strains, including potential plant pathogens. researchgate.net While germacrene D, another germacrene isomer, has been specifically noted for its antibacterial properties against pathogens like Pseudomonas aeruginosa and Bacillus subtilis, the presence of germacrene B in essential oils with antimicrobial effects indicates its likely contribution to these activities. mdpi.comnih.gov

Modulation of Microbial Communities

The release of terpenes, including germacrenes, by plants can modulate the microbial communities in their environment. nih.govleibniz-gemeinschaft.de Studies on the rhizosphere microbial community of plants, including those engineered to produce terpenes, have shown that these compounds can influence the abundance of various bacterial and fungal taxa. leibniz-gemeinschaft.de This modulation can impact both beneficial and pathogenic microorganisms in the soil and on plant surfaces. nih.govleibniz-gemeinschaft.de The specific effects of this compound on microbial community structure are an area of ongoing research, but its presence in plant volatile blends known to influence microbes highlights its potential in this regard. nih.govmdpi.com

Insect Chemical Ecology

This compound is involved in the complex chemical communication that occurs between plants and insects. cymitquimica.comontosight.ai These interactions can range from attracting pollinators or beneficial insects to deterring herbivores or acting as insecticidal agents. cymitquimica.comontosight.aiplantprotection.pl

Pheromonal Components and Kairomones

Germacrenes, as a class of volatile organic hydrocarbons, are known to play roles as insect pheromones. wikipedia.org While germacrene A and germacrene D are specifically mentioned as components of alarm pheromones in aphids and kairomones attracting insects like the codling moth, respectively, other germacrene isomers, including this compound, can also function as semiochemicals. wikipedia.orgplantprotection.pldiva-portal.org For example, a related compound, (S)-9-methylgermacrene-B, has been identified as a sex pheromone in certain populations of the sandfly Lutzomyia longipalpis. researchgate.netscielo.brparasite-journal.org This indicates the potential for germacrene B and its derivatives to act as signals in insect communication, influencing behaviors such as mate location and aggregation. researchgate.netscielo.br Kairomones are chemical signals emitted by one organism that benefit a different species, such as host plant volatiles that attract herbivorous insects. plantprotection.pl The presence of germacrene B in plant essential oils suggests it may serve as a kairomone for certain insect species, guiding them to host plants. cymitquimica.comontosight.ai

Insecticidal and Nematicidal Properties

Germacrene B has been found to possess insecticidal properties. cymitquimica.comontosight.aibiosynth.com Essential oils containing germacrene B, extracted from various plant species, have been studied for their toxicity to insects and nematodes. researchgate.netcabidigitallibrary.org While germacrene D and other terpenes are also recognized for their insecticidal and nematicidal activities, the presence of germacrene B in biologically active essential oils suggests its contribution to these effects. mdpi.comresearchgate.netcabidigitallibrary.orgfrontiersin.orgconicet.gov.ar Research into the insecticidal and nematicidal potential of plant essential oils often identifies multiple active components, and germacrene B is among the sesquiterpenes considered in such studies. researchgate.netcabidigitallibrary.orgfrontiersin.org

Mechanisms of Action and Biological Targets

Cellular and Molecular Pathways in Model Organisms

Studies in model organisms and cell lines have begun to elucidate the cellular and molecular pathways affected by (1E,4Z)-germacrene B or essential oils containing it. In plants, germacrene B is an intermediate in the biosynthesis of various sesquiterpenes, which are involved in defense responses nih.govresearchgate.netbeilstein-journals.org. Essential oils containing germacrene B have demonstrated immunomodulatory activity in human neutrophils, affecting cellular responses researchgate.net. Research on androgen-dependent cells suggests a potential anti-androgenic effect, with one proposed mechanism involving the inhibition of 5α-reductase activity researchgate.net. Furthermore, essential oils containing germacrene B have been investigated for their effects on the biological characteristics and potential molecular targets in the insect model organism Spodoptera frugiperda mdpi.com.

Receptor Binding and Ligand-Target Interactions

Direct receptor binding studies specifically for this compound are limited in the provided information. However, related germacrenes, such as germacrene D, have shown predicted interactions with receptors like OctopR in Spodoptera frugiperda mdpi.com. Computational methods, such as PharmMapper, have been used to identify putative protein targets for germacrene B, suggesting potential interactions with a range of protein biotargets represented in databases mdpi.com. An androgen receptor binding assay indicated that germacrene B did not directly bind to the androgen receptor, despite exhibiting anti-androgenic effects, implying an indirect mechanism of action researchgate.net.

Enzyme Inhibition or Activation Studies

The mode of action of germacrene B involves interaction with enzymes biosynth.com. Investigations into the effects of essential oils containing germacrene B on enzyme activities have been conducted. For instance, an essential oil from Chenopodium botrys containing germacrene B showed inhibitory effects on acetylcholinesterase (AChE) activity and activated xanthine (B1682287) oxidase (XO) and tyrosinase enzymes scispace.com. While these findings suggest that components within the oil influence enzyme activity, the precise contribution of this compound requires further specific investigation scispace.com. The potential anti-androgenic effect of germacrene B has been linked to the possible inhibition of 5α-reductase researchgate.net. Germacrene B itself is also a product or intermediate in enzymatic reactions catalyzed by various terpene synthases during sesquiterpene biosynthesis nih.govresearchgate.netbeilstein-journals.org.

Gene Expression Modulation at the Transcriptomic Level

The influence of this compound on gene expression has been explored in the context of biosynthesis pathways and signaling. In Valeriana officinalis, the production of valerenic acid was enhanced by modulating the expression of sesquiterpene synthase genes (VoTPS1 and VoTPS7), which are involved in the biosynthesis of germacrene B and related compounds biotechrep.ir. This indicates that factors affecting germacrene B biosynthesis can have downstream effects on the expression of genes in related metabolic pathways biotechrep.ir. While direct transcriptomic profiling specifically for this compound is not extensively detailed in the provided snippets, the link between its biosynthesis and the modulation of synthase gene expression highlights a connection to the transcriptomic level biotechrep.ir.

Signal Transduction Pathways Affected

This compound is understood to influence signaling pathways as part of its mode of action biosynth.com. The immunomodulatory activity observed with essential oils containing germacrene B in human neutrophils involves the activation of Ca²⁺ influx, leading to subsequent desensitization to agonist activation researchgate.net. This suggests an impact on calcium signaling pathways researchgate.net. Furthermore, studies on related compounds like germacrene D indicate involvement in specific signal transduction pathways, such as the KAI2ia-dependent pathway in petunia, which operates through the degradation of proteins like PhSMAX1a via the PhMAX2 ubiquitin ligase nsf.gov. The interaction of germacrene B with biological membranes and enzymes also implies potential effects on various associated signaling cascades biosynth.com.

Structure Activity Relationship Sar Studies and Derivatization of 1e,4z Germacrene B

Synthesis of Structural Analogs and Derivatives

The creation of structural analogs and derivatives of (1E,4Z)-germacrene B is a primary strategy in SAR studies aimed at discovering compounds with enhanced or altered biological profiles. Given its central position in sesquiterpene biosynthesis, many naturally occurring sesquiterpenes with related germacrane (B1241064), eudesmane (B1671778), or guaiane (B1240927) skeletons can be viewed as structural analogs or derivatives formed through enzymatic cyclizations and rearrangements of the germacrane scaffold. nih.govresearchgate.netresearchgate.netbeilstein-journals.org

Synthetic efforts often involve designing molecules that retain the core germacrane structure but incorporate variations such as modified double bond positions, altered stereochemistry, or the introduction of different functional groups. Research on germacrone (B1671451), a related sesquiterpene featuring an α,β-unsaturated carbonyl group, and its derivatives exemplifies this approach, revealing notable biological activities, including anti-androgenic properties. researchgate.netnih.gov Through semi-synthesis, analogs like 8-hydroxy germacrene B have been produced, exhibiting significantly greater potency as inhibitors of steroid 5-alpha reductase compared to the parent germacrone. nih.gov

Chemoenzymatic synthesis offers another avenue for preparing germacrene analogs. core.ac.uk This method utilizes enzymes, specifically terpene synthases, to catalyze the conversion of farnesyl diphosphate (B83284) (FPP) or its modified counterparts into germacrene-like structures, facilitating the generation of a library of analogs with precise structural modifications. core.ac.ukd-nb.info

Furthermore, chemical transformations, including acid-catalyzed, photochemical, and thermal rearrangements, although extensively studied for germacrene D, provide potential routes to access structural variants with diverse bicyclic skeletons structurally related to this compound. beilstein-journals.orgnih.gov

Identification of Pharmacophores for Specific Biological Activities

Identifying the pharmacophore of this compound and its derivatives involves pinpointing the critical structural features necessary for a particular biological activity. While comprehensive pharmacophore models specifically for this compound are not widely documented in the available literature, studies on related germacrane sesquiterpenes offer valuable insights.

In the context of germacrone's anti-androgenic activity, the α,β-unsaturated carbonyl moiety appears to be a key pharmacophore feature, drawing parallels to its presence in testosterone. nih.gov The specific conformation of the cyclodecadiene ring and the presence of functional groups, such as a hydroxyl group at position 8 in 8-hydroxy germacrene B, are also indicated as crucial for anti-androgenic effects. nih.gov This suggests that both the three-dimensional arrangement and the presence of specific polar functionalities on the germacrane scaffold are vital for effective interaction with biological targets.

Research into the antimicrobial activity of essential oils containing germacrene B implies that the compound itself or other co-occurring constituents contribute to this effect. nih.govms-editions.cl However, the precise pharmacophore responsible for this activity has not been explicitly defined.

Impact of Stereochemistry and Conformational Features on Activity

The stereochemistry and the inherent conformational flexibility of the 10-membered ring of this compound are significant determinants of its biological activity and its role in biosynthetic pathways. The (1E,4Z) configuration of the double bonds establishes the initial spatial arrangement of the molecule. nih.gov

This compound possesses planar chirality. nih.govresearchgate.net However, evidence from a derivative (15-hydroxygermacrene) suggests rapid interconversion between enantiomers, which may also occur with germacrene B itself. nih.govresearchgate.net This dynamic characteristic can influence its interactions with biological targets that exhibit stereoselectivity, such as enzymes or receptors.

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable tools in the SAR analysis of natural products and their derivatives, including germacrane sesquiterpenes. These techniques provide complementary insights to experimental studies by exploring molecular properties, predicting binding interactions, and elucidating reaction mechanisms.

Molecular docking studies can be employed to predict how germacrene derivatives might interact with target proteins, such as enzymes or receptors. For instance, docking simulations were utilized in the study of germacrone derivatives to analyze binding modes and gain insight into the molecular basis of their activity. researchgate.net

Molecular dynamics simulations can further assess the stability of the complexes formed between ligands and their receptors, offering a dynamic perspective on the interaction. researchgate.net

Computational studies, including Density Functional Theory (DFT) calculations, have also been applied to understand the mechanisms of enzymatic cyclization of FPP to sesquiterpenes, including those potentially involving germacrene intermediates. researchgate.net While these studies often focus on the biosynthetic enzymes, the methodologies can be adapted to investigate the interactions of this compound and its analogs with other biological targets.

Computational approaches offer several benefits in SAR analysis:

Prediction of the most energetically favorable conformations of flexible molecules like this compound.

Estimation of the binding affinity of derivatives to their intended protein targets.

Facilitation of the rational design of novel analogs with potentially improved activity or selectivity.

Understanding the electronic and steric factors that govern molecular recognition and biological interactions.

The integration of these computational tools with synthetic chemistry and biological evaluation provides a robust framework for conducting comprehensive SAR studies on this compound and its derivatives.

Biotechnological Production and Metabolic Engineering of 1e,4z Germacrene B

Heterologous Biosynthesis in Engineered Microorganisms

Heterologous biosynthesis involves expressing genes from one organism in a different host organism to produce a desired compound. This approach is widely used for terpene production due to the well-characterized genetic tools and rapid growth of microbial hosts like yeast and bacteria. nih.gov

Yeast (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a popular host for heterologous terpene biosynthesis due to its robust mevalonate (B85504) pathway, which provides the precursor FPP. nih.govacs.orgnih.gov Engineering S. cerevisiae for germacrene B production typically involves:

Overexpression of key genes in the MVA pathway to increase FPP supply. nih.govnih.gov

Introduction of a heterologous germacrene B synthase gene. beilstein-journals.orgbeilstein-journals.org

Downregulation or knockout of competing pathways that divert FPP to other products, such as the squalene (B77637) synthesis pathway. nih.govnih.gov

Studies have demonstrated the successful production of germacrene A (a closely related germacrane (B1241064) intermediate that can isomerize to β-elemene) in engineered S. cerevisiae by implementing these strategies. nih.govnih.govnih.govresearchgate.netacs.org While direct reports on high-level (1E,4Z)-germacrene B production in S. cerevisiae are less common in the immediate search results compared to germacrene A, the principles and strategies applied for other sesquiterpenes derived from FPP are directly applicable. For example, metabolic engineering strategies in S. cerevisiae have been successfully used to produce other FPP-derived sesquiterpenes like germacrene D. nih.gov

Bacteria (e.g., Escherichia coli)

Escherichia coli is another widely used host for heterologous biosynthesis, primarily utilizing the MEP pathway for isoprenoid precursor production. nih.gov Engineering E. coli for germacrene B production involves similar strategies to yeast, focusing on optimizing the precursor supply and expressing a functional germacrene B synthase. researchgate.netnih.gov

Key strategies in E. coli include:

Engineering the native MEP pathway or introducing the heterologous MVA pathway to enhance IPP and DMAPP, and subsequently FPP, availability. nih.govnih.gov

Expressing a germacrene B synthase gene, often requiring codon optimization for efficient expression in E. coli. nih.gov

Balancing metabolic fluxes to direct carbon flow towards FPP and germacrene B synthesis. researchgate.net

Research has shown successful production of germacrene A in engineered E. coli, highlighting the potential for germacrene B production in this host. researchgate.netresearchgate.netnih.govresearchgate.net For instance, engineered E. coli strains have achieved significant titers of germacrene A through systematic engineering of isoprenoid and central carbon pathways, as well as translational and protein engineering of the synthase. researchgate.net

Plant Cell Cultures

Plant cell cultures offer an alternative platform for producing plant-derived compounds, including terpenes. While potentially slower growing than microbial systems, they retain the native machinery for complex plant secondary metabolism. frontiersin.org

Studies on germacrene biosynthesis in plant systems, such as hairy root cultures, have provided insights into the natural pathways involved. nih.gov While direct examples of engineered plant cell cultures specifically for high-level this compound production were not prominently found in the immediate search results, plant cell cultures have been used for studying terpene biosynthesis and could potentially be engineered for enhanced germacrene B accumulation. frontiersin.orgnih.govuni-hamburg.de The challenge often lies in achieving high yields compared to optimized microbial systems. frontiersin.org

Optimization of Biosynthetic Pathways

Optimizing the biosynthetic pathway is crucial for achieving high titers of this compound in engineered hosts. This involves fine-tuning enzyme activity, balancing metabolic fluxes, and ensuring sufficient precursor availability. nih.govresearchgate.netmdpi.com

Enzyme Engineering and Directed Evolution

Terpene synthases, including germacrene B synthase, are key enzymes in the biosynthetic pathway. Engineering these enzymes can improve their catalytic efficiency, specificity, and stability. nih.govcaltech.eduacs.orgrsc.org Directed evolution is a powerful technique used to create enzyme variants with desired characteristics through iterative cycles of random mutagenesis and screening. caltech.eduacs.orgacs.org

Strategies include:

Site-directed mutagenesis of specific amino acid residues in the active site or other regions affecting enzyme function. nih.govnih.govacs.orgrsc.org

Random mutagenesis of the synthase gene followed by screening for improved germacrene B production. caltech.eduacs.org

Protein fusion, such as fusing farnesyl diphosphate (B83284) synthase (FPPS) with the terpene synthase, to increase the local concentration of the substrate (FPP) and improve channeling into the desired pathway. acs.orgresearchgate.netmdpi.com

Studies on germacrene A synthase have shown that site-directed mutagenesis can significantly impact production levels. nih.govnih.gov Directed evolution has also been successfully applied to improve the efficiency of terpene synthases for producing specific sesquiterpenes. caltech.eduacs.org

Pathway Balancing and Precursor Supply

Efficient production of germacrene B requires a balanced metabolic pathway where the supply of the precursor FPP is sufficient to meet the demands of the heterologous germacrene B synthase, without excessive accumulation of intermediates or diversion to byproducts. nih.govnih.govmdpi.comescholarship.org

Key strategies for pathway balancing and precursor supply include:

Overexpression of rate-limiting enzymes in the MVA or MEP pathway to increase FPP flux. nih.govnih.govresearchgate.netmdpi.com

Downregulation or knockout of competing pathways, such as those leading to sterols or other isoprenoids. nih.govnih.govresearchgate.netmdpi.com

Optimization of fermentation conditions, including carbon source, induction time, and temperature, to maximize product yield. acs.orgresearchgate.net

Modular engineering approaches to optimize different parts of the pathway independently before combining them. nih.gov

Research in S. cerevisiae and E. coli has demonstrated that increasing FPP supply by overexpressing key MVA pathway genes and repressing competing pathways significantly enhances sesquiterpene production. nih.govnih.govnih.govresearchgate.netmdpi.com Balancing the expression levels of genes within the heterologous pathway is also crucial to avoid bottlenecks and ensure efficient conversion of FPP to germacrene B. nih.gov

Upstream and Downstream Processing for Biotechnological Production

Upstream processing in the biotechnological production of this compound involves the preparation and cultivation of the engineered microbial host strain. This includes selecting appropriate growth media, optimizing fermentation parameters such as temperature, pH, aeration, and nutrient availability to maximize cell growth and product formation. Fed-batch fermentation strategies can be employed to achieve higher cell densities and product titers. The use of inducible promoters can control the expression of heterologous genes, including the germacrene B synthase, to time product formation with optimal growth phases.